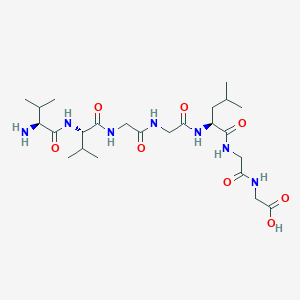
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is a synthetic peptide composed of valine, glycine, and leucine amino acids. This compound has a molecular formula of C24H43N7O8 and a molecular weight of 557.64 Da . Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide .
化学反応の分析
Types of Reactions
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide .
類似化合物との比較
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but different sequence.
L-Valyl-L-alanine: Another dipeptide with valine and alanine residues.
L-Leucylglycylglycine: A tripeptide with leucine and glycine residues.
Uniqueness
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
827025-69-4 |
|---|---|
分子式 |
C24H43N7O8 |
分子量 |
557.6 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H43N7O8/c1-12(2)7-15(22(37)28-8-17(33)27-11-19(35)36)30-18(34)10-26-16(32)9-29-24(39)21(14(5)6)31-23(38)20(25)13(3)4/h12-15,20-21H,7-11,25H2,1-6H3,(H,26,32)(H,27,33)(H,28,37)(H,29,39)(H,30,34)(H,31,38)(H,35,36)/t15-,20-,21-/m0/s1 |
InChIキー |
VCBBMLIEFYZJKF-JHVJFLLYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















